1-allyl-2-(p-tolyl)-1H-benzo[d]imidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-allyl-2-(p-tolyl)-1H-benzo[d]imidazole is a useful research compound. Its molecular formula is C17H16N2 and its molecular weight is 248.329. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Corrosion Inhibition
1-allyl-2-(p-tolyl)-1H-benzo[d]imidazole derivatives have been studied for their effectiveness as corrosion inhibitors. In one study, benzimidazole derivatives, including those similar in structure to this compound, were investigated for their corrosion inhibition performance on mild steel in an acidic solution. These compounds were found to retard corrosion reactions through a mixed inhibition mechanism, and their adsorption on the metal surface was described by the Langmuir isotherm model. Additionally, SEM/EDX analysis confirmed the formation of a protective barrier film on the metal surface, supporting the compounds' effectiveness as corrosion inhibitors (Ech-chihbi et al., 2020).
Catalytic Applications
Benzimidazole derivatives, including this compound, have been explored for their catalytic properties. Research has demonstrated the use of imidazole-based ruthenium(IV) complexes as highly efficient bifunctional catalysts for the redox isomerization of allylic alcohols into carbonyl compounds in aqueous media. These catalysts showed remarkable efficiency and could be recycled while remaining active across multiple cycles. The study highlights the potential of such compounds in facilitating environmentally friendly and efficient chemical transformations (J. Díez et al., 2012).
Synthesis of Heterocyclic Compounds
Another application involves the synthesis of heterocyclic compounds. Benzimidazole derivatives, similar to this compound, have been employed in the synthesis of allylic N,N-acetals, which are key intermediates in producing biologically active heterocycles and natural products. The research outlines a facile protocol for synthesizing these compounds through hydroamination of allenamides by imidazole heterocycles, showcasing the versatility of benzimidazole derivatives in organic synthesis (Yan Li et al., 2018).
Material Science
In material science, poly(N-allyl-tetrasubstituted imidazole) containing derivatives of this compound have been synthesized. These materials, featuring furan rings and a benzene ring, exhibit promising properties for applications as heat-resistant and luminescent materials. Their thermal stability and luminescence properties suggest potential uses in advanced material applications, highlighting the broad applicability of benzimidazole derivatives in creating functional materials (Haijian Chang et al., 2019).
Mechanism of Action
Mode of Action
It is known that benzimidazole derivatives can interact with various biological targets, leading to a range of effects .
Biochemical Pathways
Benzimidazole derivatives have been associated with a variety of biological activities, suggesting they may interact with multiple pathways .
Pharmacokinetics
Therefore, the impact of these properties on the bioavailability of the compound is currently unknown .
Result of Action
Benzimidazole derivatives have been associated with a variety of biological activities, suggesting a range of potential effects .
Properties
IUPAC Name |
2-(4-methylphenyl)-1-prop-2-enylbenzimidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2/c1-3-12-19-16-7-5-4-6-15(16)18-17(19)14-10-8-13(2)9-11-14/h3-11H,1,12H2,2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CKBNTAMQUSYEBC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC3=CC=CC=C3N2CC=C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.